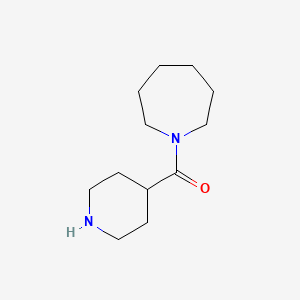

1-(Piperidin-4-ylcarbonyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

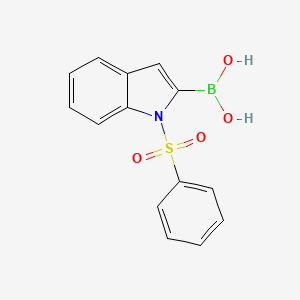

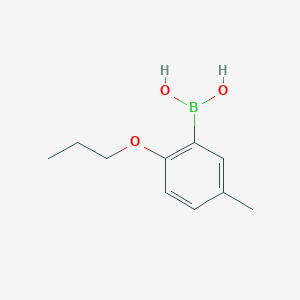

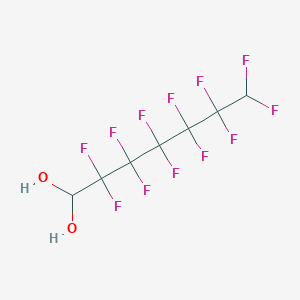

1-(Piperidin-4-ylcarbonyl)azepane is a chemical compound with the CAS Number: 86542-89-41. It has a molecular weight of 210.321. The IUPAC name for this compound is 1-(4-piperidinylcarbonyl)azepane1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(Piperidin-4-ylcarbonyl)azepane.Molecular Structure Analysis

The InChI code for 1-(Piperidin-4-ylcarbonyl)azepane is 1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H21. This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 1-(Piperidin-4-ylcarbonyl)azepane.Physical And Chemical Properties Analysis

1-(Piperidin-4-ylcarbonyl)azepane is a solid at ambient temperature1. It has a boiling point of 41-46 degrees Celsius1.科学的研究の応用

Organic Chemistry and Drug Synthesis

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . For example, Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .

Method of Application

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Results or Outcomes

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Biological Properties of Seven Member Heterocyclic Compounds

Seven-membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications . In this review, the literature of the last fifty years has been exploited for the synthesis, reaction, and biological properties of these seven-member heterocyclic compounds .

Method of Application

Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photochemically, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .

Synthesis of Functionalized Azepines

Azepane and its functionalized derivatives are important structural motifs present in a variety of natural products and bioactive molecules with a wide range of medicinal and pharmaceutical properties . They have been found to have antidiabetic , anticancer , and antiviral activities, thus attracting significant interest from researchers.

Method of Application

An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues has been developed via Cu (I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .

Results or Outcomes

The development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns is of great interest .

Piperidine Derivatives in Pharmacology

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Method of Application

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Results or Outcomes

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Pd/LA-catalyzed Decarboxylation Enabled Exclusive [5 + 2] Annulation

Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Method of Application

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Results or Outcomes

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Piperidine Derivatives in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Method of Application

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Results or Outcomes

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314;H302+H312+H3321. This means it can cause severe skin burns and eye damage, and it is harmful if swallowed, in contact with skin, or if inhaled1. Precautionary measures include avoiding breathing dust and wearing protective gloves2.

将来の方向性

As for future directions, it’s hard to say without more specific information about the current research and applications of 1-(Piperidin-4-ylcarbonyl)azepane. However, given its interesting chemical structure, it could potentially be a subject of further study in the field of medicinal chemistry or materials science.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this analysis. Also, the information available might be limited and not cover all aspects requested.

特性

IUPAC Name |

azepan-1-yl(piperidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKOHTHENZSVRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383325 |

Source

|

| Record name | 1-(piperidin-4-ylcarbonyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-ylcarbonyl)azepane | |

CAS RN |

86542-89-4 |

Source

|

| Record name | 1-(piperidin-4-ylcarbonyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)